molecular formula C16H25N3O3S2 B4460345 N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

カタログ番号 B4460345
分子量: 371.5 g/mol
InChIキー: PXJFBMSBTYZJJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

作用機序

BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of normal and malignant B-cells. BTK is activated by binding to the BCR complex, which leads to the activation of downstream signaling pathways that promote cell survival and proliferation. TAK-659 binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-cancer activity in preclinical studies, both as a single agent and in combination with other anti-cancer agents. TAK-659 has also been shown to modulate the tumor microenvironment and immune response, leading to enhanced anti-tumor activity. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for clinical development.

実験室実験の利点と制限

TAK-659 has several advantages for lab experiments, including its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to enhance the activity of other anti-cancer agents. However, TAK-659 also has some limitations, including its potential toxicity and the need for further optimization of its pharmacological properties.

将来の方向性

There are several future directions for the development of TAK-659 as a therapeutic agent for the treatment of cancer. These include:
1. Clinical trials to evaluate the safety and efficacy of TAK-659 in patients with various types of cancer.
2. Combination studies to evaluate the potential of TAK-659 in combination with other anti-cancer agents, such as chemotherapy and immunotherapy.
3. Development of novel formulations of TAK-659 to improve its pharmacokinetic properties and reduce toxicity.
4. Identification of biomarkers that can predict response to TAK-659 and guide patient selection.
5. Exploration of the potential of TAK-659 in other diseases, such as autoimmune disorders and inflammatory diseases.
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. Further research is needed to evaluate its safety and efficacy in clinical trials and to optimize its pharmacological properties. TAK-659 has the potential to become a valuable therapeutic agent for the treatment of various types of cancer.

科学的研究の応用

TAK-659 has been extensively studied for its therapeutic potential in various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 inhibits the growth and survival of cancer cells by blocking the activity of BTK, which is essential for the activation of downstream signaling pathways that promote cell proliferation and survival. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immunotherapy, by modulating the tumor microenvironment and immune response.

特性

IUPAC Name

N-(1-methylpiperidin-4-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S2/c1-18-9-6-14(7-10-18)17-16(20)13-4-2-8-19(12-13)24(21,22)15-5-3-11-23-15/h3,5,11,13-14H,2,4,6-10,12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJFBMSBTYZJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。